Cloroformiato de 2-metilbutilo

Descripción general

Descripción

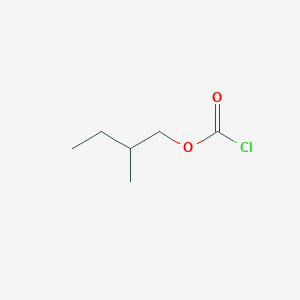

2-Methylbutyl chloroformate, also known as 2-methylbutyl carbonochloridate, is an organic compound with the molecular formula C6H11ClO2. It is a liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in forming esters and other derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methylbutyl chloroformate is extensively used as a reagent in organic synthesis for:

- Formation of Esters: Reacts with alcohols to produce esters.

- Synthesis of Carbamates: Interacts with amines to form carbamates, which are important in pharmaceuticals and agrochemicals.

- Lactone Formation: Utilized in the synthesis of lactones through intramolecular reactions.

Biochemistry

In biochemistry, this compound is employed for:

- Modification of Biomolecules: Acts as a reagent for modifying proteins and nucleic acids, aiding in the study of biochemical pathways.

- Synthesis of Biologically Active Compounds: Used in the preparation of compounds that exhibit biological activity, contributing to drug discovery.

Material Science

In material science, 2-methylbutyl chloroformate plays a role in:

- Polymer Chemistry: Serves as a monomer or cross-linking agent in the synthesis of polymers, enhancing material properties.

- Advanced Materials Development: Its derivatives are explored for applications in coatings, adhesives, and other advanced materials.

Analytical Chemistry

In analytical chemistry, it is utilized for:

- Derivatization Reagent: Facilitates the derivatization of compounds for analysis via gas chromatography (GC) and mass spectrometry (MS), improving detection sensitivity and specificity.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Primary Use |

|---|---|---|

| 2-Methylbutyl Chloroformate | C6H11ClO2 | Organic synthesis, biochemistry |

| Methyl Chloroformate | C3H7ClO2 | Esterification reactions |

| Ethyl Chloroformate | C4H7ClO2 | Synthesis of pharmaceuticals |

| Isobutyl Chloroformate | C5H11ClO2 | Polymer production |

Case Studies

Case Study 1: Synthesis of Carbamates

A study demonstrated the use of 2-methylbutyl chloroformate to synthesize various carbamate derivatives from amines. The reaction conditions were optimized to maximize yield while minimizing side products. The resulting carbamates exhibited significant biological activity against specific pathogens.

Case Study 2: Polymer Development

Research involving the incorporation of 2-methylbutyl chloroformate into polymer matrices showed enhanced thermal stability and mechanical properties. The study highlighted its potential use in creating high-performance materials suitable for industrial applications.

Mecanismo De Acción

Target of Action

Chloroformates in general are known to be reactive compounds possessing both acid chloride and alkyl substituents .

Mode of Action

2-Methylbutyl chloroformate is a chloroformate that can be used as an intramolecular or intermolecular electrophile for the synthesis of ketones, esters, amides, and lactones . It can also be used to convert alkyl halides into corresponding chloroformates .

Biochemical Pathways

The chloroformates, including 2-Methylbutyl chloroformate, are soluble in organic solvents and hydrolyze in water . The hydrolysis products of the chloroformates are an alcohol (ROH), carbon dioxide, and hydrogen chloride .

Pharmacokinetics

It’s known that chloroformates hydrolyze in water , which could potentially affect their bioavailability.

Result of Action

Chloroformates in general are known to cause irritation and respiratory effects in short-term repeated-exposure studies .

Action Environment

2-Methylbutyl chloroformate is stored in an inert atmosphere at room temperature . Environmental factors such as temperature and the presence of water (due to its hydrolytic nature) could influence the compound’s action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylbutyl chloroformate can be synthesized through the reaction of 2-methyl-1-butanol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows: [ \text{C5H12O} + \text{COCl2} \rightarrow \text{C6H11ClO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 2-methylbutyl chloroformate involves similar methods but on a larger scale. The process is carried out in a controlled environment to ensure safety due to the toxic nature of phosgene. The reaction is typically conducted in a solvent such as dichloromethane to facilitate the process and improve yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylbutyl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-1-butanol and hydrochloric acid.

Thermal Decomposition: The compound can decompose thermally, involving a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to slightly elevated temperatures, inert atmosphere to prevent unwanted reactions

Major Products:

Esters: Formed from the reaction with alcohols

Carbamates: Formed from the reaction with amines

2-Chloro-3-methylbutane: Formed from thermal decomposition

Comparación Con Compuestos Similares

Methyl chloroformate: Similar in structure but with a methyl group instead of a 2-methylbutyl group.

Ethyl chloroformate: Contains an ethyl group instead of a 2-methylbutyl group.

Isobutyl chloroformate: Contains an isobutyl group instead of a 2-methylbutyl group.

Uniqueness: 2-Methylbutyl chloroformate is unique due to its specific alkyl chain, which can impart different physical and chemical properties compared to its analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Actividad Biológica

2-Methylbutyl chloroformate, with the molecular formula C6H11ClO2, is an organic compound primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, particularly in the formation of esters, amides, and other derivatives. This article delves into the biological activity of 2-methylbutyl chloroformate, exploring its mechanisms of action, potential applications in research and industry, and associated toxicological profiles.

2-Methylbutyl chloroformate is a chloroformate that acts as an electrophile in both intramolecular and intermolecular reactions. It is known for its ability to react with nucleophiles such as amines and alcohols, leading to the formation of carbamates and esters. The general reaction can be summarized as follows:

Biochemical Pathways

The compound undergoes hydrolysis in aqueous environments, breaking down into 2-methyl-1-butanol and hydrochloric acid. This reaction highlights its potential for irritation and respiratory effects upon exposure, particularly in laboratory settings where safety protocols must be strictly followed .

Toxicological Profile

Chloroformates, including 2-methylbutyl chloroformate, are recognized for their high toxicity due to their reactive nature. Short-term exposure can lead to respiratory irritation and other adverse effects. The compound's hydrolysis products may also contribute to its overall toxicity profile. Consequently, proper handling and storage conditions are critical to minimize risks associated with its use .

Applications in Research

2-Methylbutyl chloroformate finds utility across various scientific fields:

- Organic Synthesis : It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biochemistry : The compound is employed to modify biomolecules for analytical purposes.

- Material Science : It is used in the preparation of polymers.

- Analytical Chemistry : As a derivatization reagent, it enhances the detection of compounds via gas chromatography and mass spectrometry .

Case Studies and Research Findings

Several studies have investigated the applications and effects of 2-methylbutyl chloroformate:

- Synthesis of Esters : A study demonstrated that 2-methylbutyl chloroformate effectively esterifies carboxylic acids under mild conditions, yielding high purity products with minimal side reactions .

- Toxicological Assessments : Research highlighted the respiratory irritant properties of chloroformates, emphasizing the need for protective measures during laboratory use. In vitro studies indicated significant cytotoxicity at higher concentrations .

- Photochemical Reactions : Innovative methods have been developed for the photochemical synthesis of chloroformates from chloroform solutions under UV light, showcasing a safer approach to generating reactive intermediates without direct exposure to phosgene .

Summary of Biological Activity

The biological activity of 2-methylbutyl chloroformate can be summarized as follows:

| Aspect | Details |

|---|---|

| Chemical Formula | C6H11ClO2 |

| Primary Uses | Organic synthesis, biochemistry, material science |

| Mechanism of Action | Acts as an electrophile; reacts with nucleophiles |

| Toxicity Profile | Respiratory irritant; high toxicity; requires careful handling |

| Research Applications | Synthesis of pharmaceuticals; analytical chemistry; polymer preparation |

Propiedades

IUPAC Name |

2-methylbutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNLOOJFAVAAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the thermal decomposition of 2-methylbutyl chloroformate?

A1: The thermal decomposition of 2-methylbutyl chloroformate is intriguing because it doesn't solely follow a simple elimination pathway. While some 3-methylbut-1-ene is formed, indicating elimination, a significant portion of the reaction proceeds through a less common 1,3-hydride shift. [] This shift results in the formation of 2-chloro-3-methylbutane. The presence of trans-1,2-dimethylcyclopropane among the products further suggests the involvement of a protonated cyclopropane intermediate in this rearrangement. [] This provides valuable insight into the potential for complex rearrangements during the thermal decomposition of such compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.